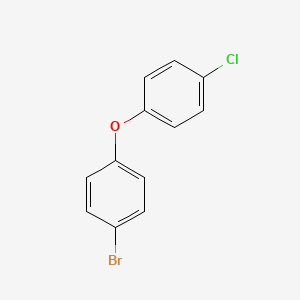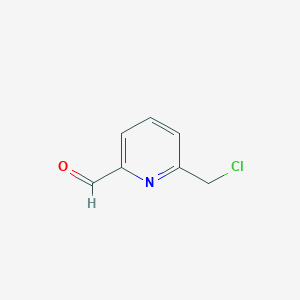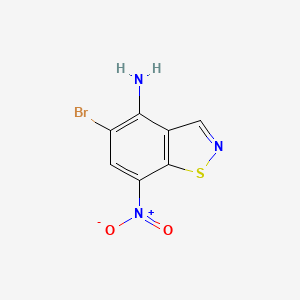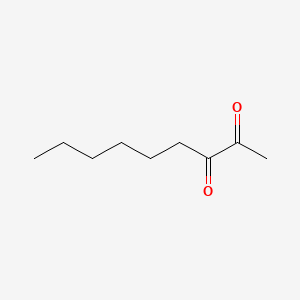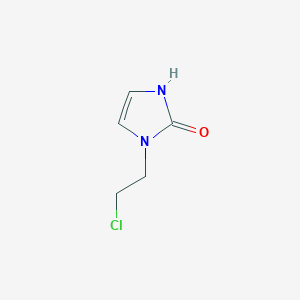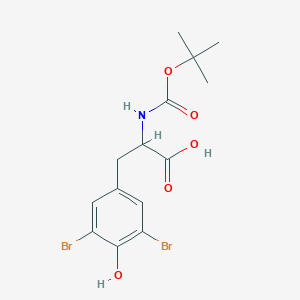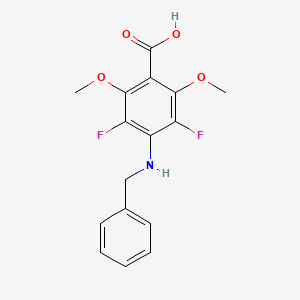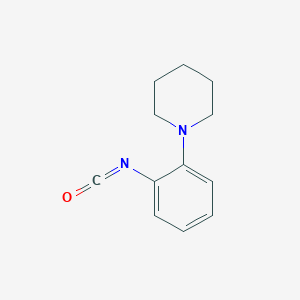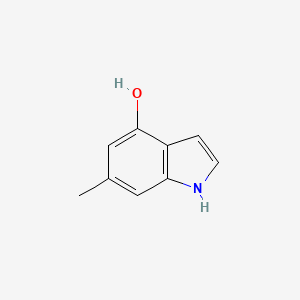
6-Methyl-1H-indol-4-ol
Descripción general
Descripción
6-Methyl-1H-indol-4-ol is a compound with the molecular formula C9H9NO and a molecular weight of 147.18 . It is stored under nitrogen at a temperature of 4°C .
Synthesis Analysis
While specific synthesis methods for 6-Methyl-1H-indol-4-ol were not found, indole derivatives are generally synthesized through various strategies including transition metal catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
The InChI code for 6-Methyl-1H-indol-4-ol is 1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 . This indicates the presence of a methyl group attached to the 6th carbon of the indole ring.Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years . 6-Methyl-1H-indol-4-ol can be useful in the enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions with phenols .
Treatment of Cancer Cells
Indole derivatives have been used for the treatment of cancer cells . They show various biologically vital properties, both natural and synthetic .
Antimicrobial Applications
Indole derivatives have been used as antimicrobial agents . They have shown effectiveness against a variety of microbes .
Treatment of Various Disorders
Indole derivatives have been used for the treatment of different types of disorders in the human body . This includes a wide range of diseases and conditions .
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . They have been used in the treatment of conditions involving inflammation .
Antiviral Applications
Indole derivatives have shown antiviral properties . They have been used in the treatment of various viral infections .
Antioxidant Applications
Indole derivatives have shown antioxidant properties . They have been used in the treatment of conditions involving oxidative stress .
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . They have been used in the treatment of diabetes .
Safety and Hazards
Direcciones Futuras
Indole derivatives, such as 6-Methyl-1H-indol-4-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in treating various disorders .
Mecanismo De Acción
Target of Action
6-Methyl-1H-indol-4-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of 6-Methyl-1H-indol-4-ol with its targets could result in changes at the molecular and cellular levels, potentially influencing a range of biological processes.
Biochemical Pathways
Indole derivatives, including 6-Methyl-1H-indol-4-ol, can affect various biochemical pathways. Indole is a signaling molecule produced both by bacteria and plants, and its signaling role between microbes and in the human gut has been discussed . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 6-Methyl-1H-indol-4-ol could be influenced by various environmental factors. For instance, the solvent’s polarizability can induce a local electric field affecting the value of certain molecular properties, causing shifts in their values
Propiedades
IUPAC Name |
6-methyl-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSZVTPWGUPMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601555 | |
| Record name | 6-Methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indol-4-ol | |
CAS RN |
61545-41-3 | |
| Record name | 6-Methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






